17-Hydroxyestra-4,6-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Hydroxyestra-4,6-dien-3-one is a synthetic steroid compound known for its anabolic-androgenic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxyestra-4,6-dien-3-one involves several steps, starting from basic steroid precursors. One common method includes the oxidation of estra-4,6-dien-3-one followed by hydroxylation at the 17th position. The reaction conditions typically involve the use of strong oxidizing agents and specific catalysts to ensure the desired stereochemistry .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-pressure reactors to control reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 17-Hydroxyestra-4,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various halogenating agents and catalysts.
Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced steroids, and substituted steroids with altered functional groups .
Wissenschaftliche Forschungsanwendungen
17-Hydroxyestra-4,6-dien-3-one has been extensively studied for its applications in:
Chemistry: Used as a precursor for synthesizing other complex steroids.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Potential therapeutic applications in hormone replacement therapy and muscle wasting conditions.
Industry: Utilized in the production of performance-enhancing supplements.
Wirkmechanismus
The mechanism of action of 17-Hydroxyestra-4,6-dien-3-one involves binding to androgen receptors, leading to the activation of specific gene expression pathways. This results in increased protein synthesis and muscle growth. The compound also influences other molecular targets, including enzymes involved in steroid metabolism .
Vergleich Mit ähnlichen Verbindungen
Estradiol: A natural estrogen with similar structural features.
Trenbolone: A synthetic anabolic steroid with potent androgenic effects.
Dienedione: Another synthetic steroid with a similar diene structure.
Uniqueness: 17-Hydroxyestra-4,6-dien-3-one is unique due to its specific hydroxylation pattern and diene structure, which confer distinct anabolic properties and metabolic stability compared to other steroids .
Eigenschaften
Molekularformel |
C18H24O2 |
---|---|
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S)-17-hydroxy-13-methyl-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,4,10,13-17,20H,3,5-9H2,1H3/t13-,14+,15+,16-,17?,18-/m0/s1 |
InChI-Schlüssel |
HFLHHQWDPZNOPI-GXEDQJNUSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CCC2O |
Kanonische SMILES |
CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.